Dimefox
Overview
Description
Dimefox, also known as TL-792 or T-2002, is a highly toxic organophosphate insecticide. It was first produced in 1940 by Gerhard Schrader’s group in Germany. In its pure form, this compound is a colorless liquid with a fishy odor. Historically, it was used as a pesticide but has been deemed obsolete or discontinued for use by the World Health Organization due to its high toxicity and status as an acetylcholinesterase inhibitor .
Mechanism of Action
Target of Action
Dimefox, also known as TL-792 or T-2002, is a highly toxic organophosphate insecticide . The primary target of this compound is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system, leading to various physiological effects.
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. When this compound inhibits acetylcholinesterase, it leads to an accumulation of acetylcholine in the nerve synapses. This overstimulates the nerves, causing a range of symptoms from twitching and tremors to paralysis and death.
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nervous system by inhibiting acetylcholinesterase . This disruption can affect a wide range of physiological processes, as acetylcholine plays a key role in many functions, including muscle contraction, heart rate, memory, and learning.
Pharmacokinetics
This compound is highly soluble in water and is volatile . This means it can easily enter the body through various routes, including inhalation and dermal contact . Once in the body, this compound can quickly reach its target sites due to its high solubility and volatility . .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nerves. Symptoms can range from mild, such as sweating and pinpoint pupils, to severe, such as seizures and coma . In severe cases, exposure to this compound can be fatal.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its high solubility in water and volatility can increase its spread in the environment, potentially affecting non-target organisms
Biochemical Analysis
Biochemical Properties
Dimefox is an organophosphate insecticide, which means it works by inhibiting the activity of acetylcholinesterase, an enzyme that is crucial for nerve function . This inhibition disrupts the transmission of nerve impulses, leading to the symptoms of poisoning .
Cellular Effects
This compound, as an acetylcholinesterase inhibitor, has profound effects on various types of cells. It disrupts the normal functioning of nerve cells by preventing the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles, glands, and central nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. When this compound inhibits this enzyme, acetylcholine accumulates in the synaptic cleft, leading to overstimulation of the post-synaptic neuron .
Temporal Effects in Laboratory Settings
It is known that this compound is highly toxic and can cause severe symptoms of poisoning in a short period of time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be highly toxic. The median lethal dose (LD50) is 2 mg/kg for oral administration in mice, 1 mg/kg for oral administration in rats, and 3 mg/kg for intravenous administration in rabbits . These figures indicate that even small doses of this compound can be lethal.
Preparation Methods
Dimefox is synthesized through a series of chemical reactions involving dimethylamine and phosphorus oxychloride. The synthetic route typically involves the reaction of dimethylamine with phosphorus oxychloride to form dimethylaminochlorophosphine. This intermediate is then reacted with methylamine and hydrofluoric acid to produce this compound .
Chemical Reactions Analysis
Dimefox undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form dimethylamine, methylamine, and phosphoric acid derivatives.
Oxidation: this compound can be oxidized to form various phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed from these reactions are dimethylamine, methylamine, and phosphoric acid derivatives .
Scientific Research Applications
Dimefox has been used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other organophosphate compounds.
Biology: In studies related to acetylcholinesterase inhibition and neurotoxicity.
Medicine: Research on its effects as an acetylcholinesterase inhibitor, which has implications for understanding nerve agent poisoning.
Industry: Historically used as a pesticide to control a range of insects, including aphids and spider mites
Comparison with Similar Compounds
- Mipafox
- Schradan
Properties
IUPAC Name |
N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12FN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJBQBDNXAZHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12FN2OP | |
Record name | DIMEFOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041870 | |
Record name | Dimefox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimefox is a colorless liquid with a fishy odor. Used as an insecticide; is neither produced nor used in the U.S. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid with a fishy odor; [Merck Index] Yellow liquid; [MSDSonline] | |
Record name | DIMEFOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimefox | |
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Boiling Point |
187 °F at 15 mmHg (EPA, 1998), 85 °C at 15 mm Hg; 67 °C at 4.0 mm Hg | |
Record name | DIMEFOX | |
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URL | https://cameochemicals.noaa.gov/chemical/4957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIMEFOX | |
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Solubility |
Miscible with most organic solvents, Miscible with water at 20 °C. | |
Record name | DIMEFOX | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.115 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1151 at 20 °C/4 °C | |
Record name | DIMEFOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4957 | |
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Record name | DIMEFOX | |
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Vapor Pressure |
0.36 mmHg at 77 °F (EPA, 1998), 0.11 [mmHg], Vapor pressure = 48,000 mPa (0.36 mm Hg) at 25 °C; log P= 1.2 (chloroform/water partition coefficient); resistant to hydrolysis by alkali but is hydrolyzed by acids; slowly oxidized by vigorous oxidizing agents, rapidly by chlorine, 0.14 mbar (0.11 mm Hg) at 20 °C | |
Record name | DIMEFOX | |
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Record name | Dimefox | |
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Mechanism of Action |
A highly toxic cholinesterase inhibitor., Unmetabolized dimefox is a moderately strong inhibitor of cholinesterase in vitro; the molar concentration required to cause 50% inhibition is 4x10-5. ... Its action is mainly peripheral, that on the brain being slower in onset., The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, For more Mechanism of Action (Complete) data for DIMEFOX (10 total), please visit the HSDB record page. | |
Record name | DIMEFOX | |
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Color/Form |
Colorless liquid | |
CAS No. |
115-26-4 | |
Record name | DIMEFOX | |
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Record name | Dimefox | |
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Record name | Dimefox [ISO] | |
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Record name | Dimefox | |
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Record name | Dimefox | |
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Record name | DIMEFOX | |
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Record name | DIMEFOX | |
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